

# GSK-1482160: A Technical Guide for P2X7 Receptor Research

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## Compound of Interest

Compound Name: GSK-1482160

Cat. No.: B1264793

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK-1482160** is a potent, selective, and orally bioavailable negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] Its ability to penetrate the blood-brain barrier makes it a valuable tool for investigating the role of P2X7R in both peripheral and central nervous system disorders.[2][4] This document provides a comprehensive overview of **GSK-1482160**, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its use in P2X7R research.

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, and has been implicated in inflammatory and neuropathic pain.[1][5] Activation of P2X7R by high concentrations of extracellular ATP triggers the release of pro-inflammatory cytokines, including interleukin-1 $\beta$  (IL-1 $\beta$ ), making it a compelling target for therapeutic intervention.[1][5] **GSK-1482160** modulates P2X7R activity by binding to a site distinct from the ATP binding site, thereby reducing the efficacy of ATP without altering its affinity.[1][6]

## Chemical Properties

Property	Value
IUPAC Name	N-([2-chloro-3-(trifluoromethyl)phenyl]methyl)-1-methyl-5-oxo-L-prolinamide
Molecular Formula	C19H17ClF3N3O2
Molecular Weight	427.81 g/mol
Oral Bioavailability	Yes[1]
Blood-Brain Barrier Penetration	Yes[2][4]

## Pharmacological Data

**GSK-1482160** exhibits high potency and selectivity for the human P2X7 receptor. The following tables summarize key quantitative data from various in vitro and in vivo studies.

### In Vitro Potency and Affinity

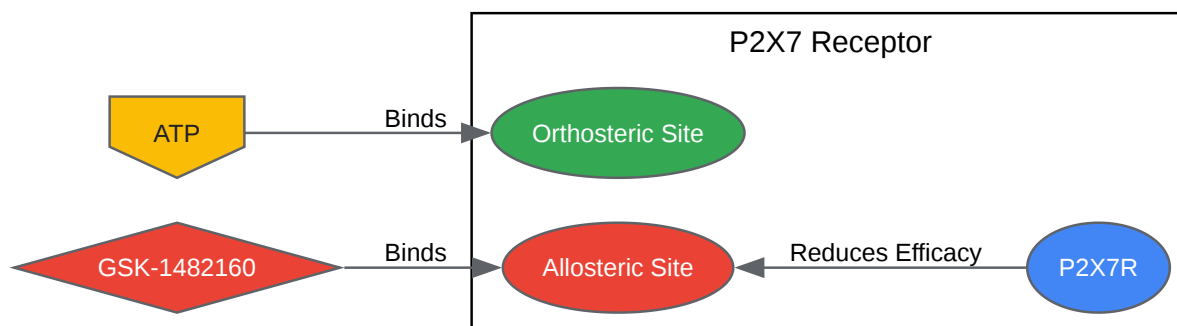
Parameter	Species	Value	Reference
pIC50	Human	8.5	[2]
pIC50	Rat	6.5	[2]
IC50	Human	0.25 ± 0.05 nM (Fluorescence screening)	[7]
IC50	Human	12.2 ± 2.5 nM (Cell competition assay)	[8]
Ki	Human	~3 nM	[8]
Ki	Human	2.63 ± 0.6 nM	[8]
Kd	Human	5.09 ± 0.98 nM	[8]
Kd	Human	1.15 ± 0.12 nM	[4][9]

## Pharmacokinetic Properties in Humans

Parameter	Value	Reference
Time to Peak Concentration (Tmax)	~3.5 hours (fasting)	[1][6]
Half-life (t1/2)	< 4.5 hours	[1][6]

## Mechanism of Action: Allosteric Modulation of P2X7R

**GSK-1482160** acts as a negative allosteric modulator of the P2X7 receptor. This means it binds to a site on the receptor that is different from the orthosteric site where the endogenous agonist, ATP, binds. This interaction does not prevent ATP from binding but rather reduces the conformational changes in the receptor that are necessary for full channel activation. The ultimate effect is a decrease in the efficacy of ATP at the P2X7R, leading to reduced ion flux and downstream signaling, such as the inhibition of IL-1 $\beta$  release.



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Mechanism of **GSK-1482160** Action

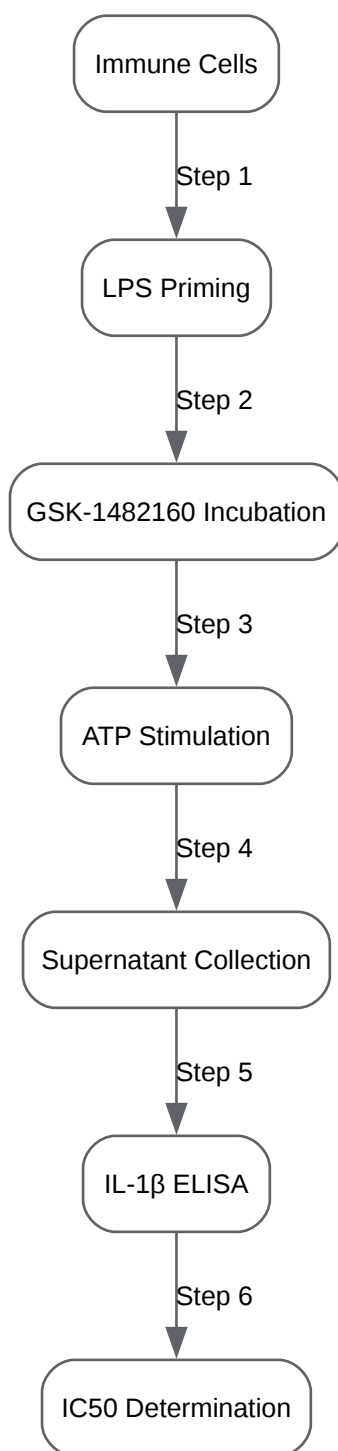
## Experimental Protocols

### IL-1 $\beta$ Release Assay

This protocol is designed to assess the inhibitory effect of **GSK-1482160** on ATP-induced IL-1 $\beta$  release from immune cells.

**Methodology:**

- **Cell Culture:** Use human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
- **Priming:** Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 2-4 hours) to induce pro-IL-1β expression.
- **Compound Incubation:** Pre-incubate the primed cells with various concentrations of **GSK-1482160** or vehicle control for a defined time (e.g., 30-60 minutes).
- **Stimulation:** Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for a short period (e.g., 30-60 minutes) to activate the P2X7R and induce IL-1β processing and release.
- **Quantification:** Collect the cell culture supernatant and quantify the concentration of mature IL-1β using a commercially available ELISA kit.
- **Data Analysis:** Plot the IL-1β concentration against the concentration of **GSK-1482160** to determine the IC50 value.



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Workflow for IL-1 $\beta$  Release Assay

## Radioligand Binding Assay

This protocol is used to determine the binding affinity ( $K_d$  or  $K_i$ ) of **GSK-1482160** to the P2X7 receptor.

#### Methodology:

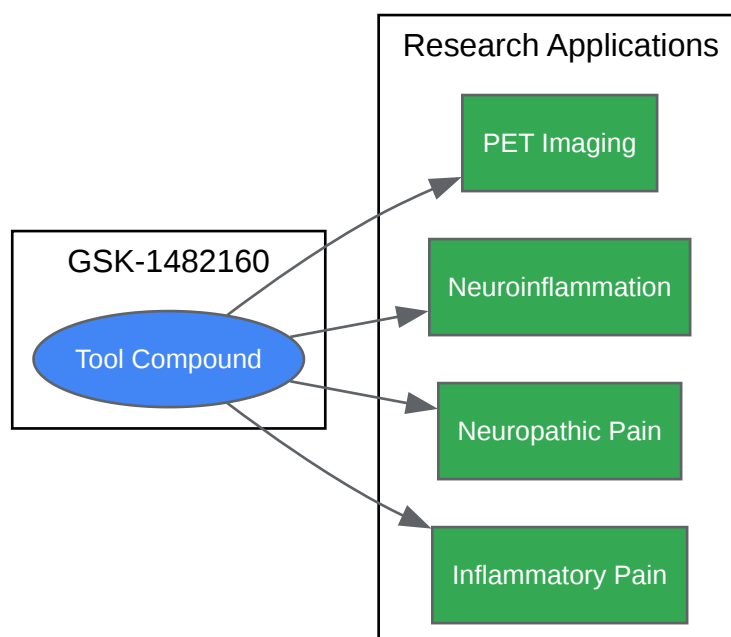
- **Membrane Preparation:** Prepare cell membranes from a cell line overexpressing the human P2X7 receptor (e.g., HEK293-hP2X7R).[4][8]
- **Radioligand:** Use a radiolabeled form of **GSK-1482160**, such as [ $^{11}C$ ]**GSK-1482160**. [8]
- **Incubation:** Incubate the cell membranes with increasing concentrations of the radioligand in the absence (for total binding) or presence (for non-specific binding) of a high concentration of unlabeled **GSK-1482160**.
- **Separation:** Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation binding analysis to determine the dissociation constant ( $K_d$ ) and the maximum number of binding sites ( $B_{max}$ ). For competition binding assays, co-incubate a fixed concentration of radioligand with increasing concentrations of unlabeled **GSK-1482160** to determine the  $K_i$  value.[8]

## Applications in Research

**GSK-1482160** is a versatile tool for studying the physiological and pathological roles of the P2X7 receptor.

- **Inflammatory and Neuropathic Pain Models:** **GSK-1482160** has demonstrated efficacy in animal models of inflammatory and neuropathic pain, comparable to standard-of-care drugs like celecoxib and gabapentin.[1]
- **Neuroinflammation and Neurodegenerative Diseases:** Its ability to cross the blood-brain barrier allows for the investigation of P2X7R's role in neuroinflammatory processes in diseases such as multiple sclerosis and Alzheimer's disease.[7][10]

- PET Imaging: As a radiolabeled tracer ([<sup>11</sup>C]**GSK-1482160**), it enables the in vivo visualization and quantification of P2X7R expression in the brain, providing a biomarker for neuroinflammation.[4][7][8]



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### Applications of GSK-148216al

## Conclusion

**GSK-1482160** is a well-characterized and potent tool compound for the study of the P2X7 receptor. Its favorable pharmacological and pharmacokinetic properties, including oral bioavailability and CNS penetration, make it suitable for a wide range of in vitro and in vivo applications. This guide provides essential information and protocols to facilitate its effective use in advancing our understanding of P2X7R biology and its role in disease. However, it is important to note that while **GSK-1482160** showed promise in preclinical studies, its development for treating rheumatoid arthritis was halted as it was deemed unable to achieve the required pharmacological inhibition while maintaining a safe margin in humans.[6]

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